molecular formula C17H25NO2 B5402332 (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol

(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol

Cat. No. B5402332
M. Wt: 275.4 g/mol
InChI Key: GMZVNVMPOICXJV-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol, also known as DMEMPO, is a stable nitroxide radical that has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. DMEMPO has been shown to have a wide range of applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol works by reacting with free radicals and reactive oxygen species to form stable adducts. The adducts can then be detected and measured using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been shown to be highly selective for detecting superoxide radicals, which are important mediators of oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol is its high selectivity for detecting superoxide radicals. It is also stable and easy to use, making it a popular choice for researchers studying oxidative stress and inflammation. However, (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has some limitations, including its relatively low sensitivity for detecting other types of free radicals, such as hydroxyl radicals. It is also important to note that (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol can react with other molecules in biological systems, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol. One area of interest is the development of new spin traps that are more selective and sensitive for detecting specific types of free radicals. Another area of interest is the use of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol in combination with other techniques, such as mass spectrometry, to better understand the mechanisms of oxidative stress and inflammation in various diseases. Finally, there is potential for the development of new therapeutic agents based on the structure of (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol that could be used to treat diseases associated with oxidative stress and inflammation.

Synthesis Methods

(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol can be synthesized by the reaction of 3-ethyl-4-methyl-2-pyrrolidinone with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol as a white solid with a melting point of 108-110°C.

Scientific Research Applications

(3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It has been shown to be effective in detecting and measuring the concentration of free radicals in various biological systems, including cells, tissues, and organs. (3S*,4R*)-1-(2,4-dimethylbenzoyl)-3-ethyl-4-methylpiperidin-4-ol has also been used to study the mechanisms of oxidative stress and inflammation in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

(2,4-dimethylphenyl)-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-5-14-11-18(9-8-17(14,4)20)16(19)15-7-6-12(2)10-13(15)3/h6-7,10,14,20H,5,8-9,11H2,1-4H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZVNVMPOICXJV-WMLDXEAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@@]1(C)O)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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